(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is an organic compound characterized by its biphenyl structure and an ethanamine functional group. It has the molecular formula and a molar mass of 197.28 g/mol. The compound features a chiral center, making it optically active. Its structure consists of a biphenyl moiety with an aminoethyl side chain, which contributes to its unique chemical and biological properties .
Research indicates that (1S)-1-(1,1'-biphenyl-4-yl)ethanamine exhibits biological activity that may include interactions with various receptors and enzymes. Its structural features allow it to participate in binding studies, potentially influencing pharmacological activities such as neurotransmitter modulation. Specific studies have highlighted its role in enzyme-substrate interactions and receptor binding .
The synthesis of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine typically involves several steps:
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine finds applications in various fields:
Studies on (1S)-1-(1,1'-biphenyl-4-yl)ethanamine have focused on its interactions with specific molecular targets. The ethanamine group facilitates hydrogen bonding and electrostatic interactions with active sites on enzymes or receptors. The biphenyl structure enhances hydrophobic interactions, which can improve binding affinity and specificity .
Several compounds share structural similarities with (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine | Contains a methyl group on the biphenyl core | Different functional group leading to varied reactivity |
4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid | Contains a carboxylic acid group | Acidic properties influencing solubility |
4’-Methyl-[1,1’-biphenyl]-4-ylmethanamine | Features a methanamine group instead of ethanamine | Alters the interaction profile with biological targets |
2-(4’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanol | Hydroxyl group replaces the amine | Affects polarity and solubility characteristics |
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is unique due to its specific combination of a biphenyl core with an ethanamine group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties that are particularly advantageous for applications requiring specific binding interactions and solubility characteristics .